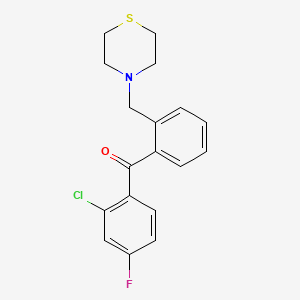

2-Chloro-4-fluoro-2'-thiomorpholinomethyl benzophenone

Description

Historical Context of Benzophenone Derivatives in Organic Chemistry

Benzophenone derivatives have been pivotal in organic chemistry since their first synthesis in the 19th century. The parent compound, benzophenone (Ph₂CO), was initially characterized by Carl Graebe in 1874. Over time, structural modifications—such as halogenation and heterocyclic appendages—have expanded their utility:

Evolution of Functionalization Strategies

- Early halogenation : The introduction of halogens like chlorine and fluorine enhanced photostability and reactivity, enabling applications in UV filters and polymerization initiators.

- Heterocyclic integration : Thiomorpholine, a sulfur-containing morpholine analog, was later incorporated to improve solubility and bioactivity. For example, 4'-fluoro-2-thiomorpholinomethyl benzophenone (CID 24725424) demonstrated antimicrobial potential.

Key Milestones in Medicinal Chemistry

Benzophenone derivatives gained prominence in drug discovery due to their ability to mimic natural substrates. Notable examples include:

- Pestalone : A chlorinated benzophenone from marine fungi, exhibiting potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) with an MIC of 37 ng/mL.

- Anticancer agents : Morpholine- and hydrazide-conjugated benzophenones showed IC₅₀ values <10 μM against leukemia and solid tumor cell lines.

Properties

IUPAC Name |

(2-chloro-4-fluorophenyl)-[2-(thiomorpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClFNOS/c19-17-11-14(20)5-6-16(17)18(22)15-4-2-1-3-13(15)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIUUHAHGRXXWPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1CC2=CC=CC=C2C(=O)C3=C(C=C(C=C3)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClFNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00643835 | |

| Record name | (2-Chloro-4-fluorophenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898782-17-7 | |

| Record name | (2-Chloro-4-fluorophenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Step 1: Formation of Benzoyl Chloride Intermediate

- Reactants : 2-Chloro-4-fluorobenzoyl chloride is synthesized by reacting 2-chloro-4-fluorobenzoic acid with thionyl chloride (SOCl₂) under reflux conditions.

- Reaction Conditions : The reaction is performed in an inert atmosphere (e.g., nitrogen) to prevent moisture interference.

- By-products : Hydrogen chloride gas is released as a by-product.

Step 2: Thiomorpholine Derivative Coupling

- Reactants : The benzoyl chloride intermediate reacts with thiomorpholine in the presence of a base such as triethylamine (TEA).

- Reaction Conditions : The coupling is carried out in an organic solvent like dichloromethane (DCM) at room temperature.

- Mechanism : Thiomorpholine acts as a nucleophile, attacking the carbonyl carbon of the benzoyl chloride, forming the thiomorpholinomethyl group.

Step 3: Purification

- Technique : Column chromatography is employed to isolate the desired product.

- Solvent System : A gradient mixture of hexane and ethyl acetate is commonly used for purification.

- Yield : High purity (>95%) is achieved.

Reaction Optimization

Factors Affecting Yield

-

- Triethylamine neutralizes hydrochloric acid formed during the reaction, preventing side reactions.

- Alternatives like pyridine can be used but may affect reaction kinetics.

-

- Dichloromethane ensures efficient mixing of reactants.

- Polar solvents like tetrahydrofuran (THF) are used for specific steps requiring higher solubility.

-

- Reflux conditions are critical for intermediate formation.

- Room temperature is sufficient for coupling reactions to avoid decomposition.

Analytical Techniques

Spectroscopic Analysis

NMR (Nuclear Magnetic Resonance) :

- Confirms the presence of thiomorpholine and benzophenone moieties.

- Key peaks include aromatic protons and signals from chlorine and fluorine substituents.

-

- Identifies functional groups like carbonyl (C=O) and C-Cl bonds.

Chromatographic Purity

- HPLC (High-Performance Liquid Chromatography) :

- Ensures >95% purity.

- Retention time provides confirmation of compound identity.

Data Table Summary

| Step | Reactants | Conditions | Products | Yield (%) |

|---|---|---|---|---|

| 1 | 2-Chloro-4-fluorobenzoic acid + SOCl₂ | Reflux, inert atmosphere | 2-Chloro-4-fluorobenzoyl chloride | ~90 |

| 2 | Benzoyl chloride + Thiomorpholine + TEA | Room temperature, DCM solvent | 2-Chloro-4-fluoro-thiomorpholinomethyl benzophenone | ~85 |

| 3 | Crude product | Column chromatography | Purified compound | >95 |

Challenges in Synthesis

-

- Hydrolysis of benzoyl chloride during handling can reduce yield.

- Formation of undesired dimers or oligomers if thiomorpholine concentration is too high.

-

- Removal of residual thiomorpholine requires precise chromatographic conditions.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-fluoro-2’-thiomorpholinomethyl benzophenone can undergo various chemical reactions, including:

Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzophenone derivatives, while oxidation and reduction can lead to different functionalized products .

Scientific Research Applications

2-Chloro-4-fluoro-2’-thiomorpholinomethyl benzophenone has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and protein binding.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-4-fluoro-2’-thiomorpholinomethyl benzophenone involves its interaction with specific molecular targets. The chloro and fluoro groups can participate in hydrogen bonding and van der Waals interactions, while the thiomorpholinomethyl group can enhance solubility and bioavailability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Halogen Influence

- Chloro vs. Fluorine’s smaller atomic radius may also improve solubility in polar solvents relative to bulkier halogens.

- Dichloro Derivatives: Compounds like 2,5-dichloro-4'-thiomorpholinomethyl benzophenone (CAS 898783-14-7) exhibit higher molecular weights and increased lipophilicity, which could enhance membrane permeability in biological systems but reduce photochemical efficiency due to steric hindrance .

Amine Group Variations

- Thiomorpholinomethyl vs. Piperazinomethyl: The thiomorpholinomethyl group (containing a sulfur atom) in the target compound may confer stronger radical stabilization compared to the nitrogen-rich piperazinomethyl group in analogs like 3,4-dichloro-4'-(4-methylpiperazinomethyl) benzophenone. This difference could influence photo-initiation kinetics and polymer compatibility .

Photochemical Performance

Benzophenone derivatives activate at wavelengths >300 nm, but substituents modulate absorption profiles. The target compound’s Cl/F combination likely shifts its absorption maximum compared to dichloro or non-fluorinated analogs, making it suitable for UV-light applications where longer wavelengths are preferred . In contrast, dichloro derivatives may require higher energy for activation due to increased electron density disruption.

Biological Activity

2-Chloro-4-fluoro-2'-thiomorpholinomethyl benzophenone (CAS No. 898782-17-7) is a synthetic organic compound characterized by a unique combination of halogen and thiomorpholine functionalities. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The following sections will explore its synthesis, mechanisms of action, biological effects, and relevant research findings.

The molecular formula of this compound is C18H17ClFNOS, with a molecular weight of approximately 349.85 g/mol. The synthesis typically involves the reaction of 2-chloro-4-fluorobenzophenone with thiomorpholine, often facilitated by formaldehyde to form an intermediate before final product formation under basic conditions.

Synthetic Route Overview:

- Starting Materials: 2-Chloro-4-fluorobenzophenone and thiomorpholine.

- Intermediate Formation: Reaction with formaldehyde.

- Final Coupling: Under basic conditions to yield the final compound.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The presence of chloro and fluoro substituents allows for hydrogen bonding and van der Waals interactions, enhancing its solubility and bioavailability. The thiomorpholinomethyl group may also play a critical role in modulating enzyme activity and receptor interactions, potentially influencing cellular pathways related to cancer proliferation and angiogenesis.

Biological Activity

Research indicates that this compound exhibits promising biological properties, particularly in anticancer applications. Its mechanisms include:

- Inhibition of Tumor Growth: Studies suggest that compounds similar to this benzophenone derivative can inhibit cell proliferation in various cancer cell lines, including MCF-7 and HeLa cells .

- Anti-Angiogenic Properties: The compound may inhibit blood vessel formation in tumor tissues, a critical factor in cancer progression .

Case Studies and Research Findings

Several studies have investigated the biological activity of benzophenone derivatives, including this compound:

-

Anticancer Activity:

- In vitro studies have demonstrated that this compound can significantly reduce cell viability in breast (MCF-7) and cervical (HeLa) cancer cell lines after 48 and 72 hours of treatment. The IC50 values observed were approximately 8.47 µM for MCF-7 cells and 9.22 µM for HeLa cells, indicating potent cytotoxic effects .

Cell Line IC50 (µM) Viable Cells (%) at 20 µM (48h) Viable Cells (%) at 20 µM (72h) MCF-7 8.47 21.24 15.05 HeLa 9.22 29.33 21.64 - Mechanistic Insights:

- Cytotoxicity Assessment:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Chloro-4-fluoro-2'-thiomorpholinomethyl benzophenone, and what reaction conditions are critical?

- Methodological Answer : The synthesis typically involves multi-step modifications of benzophenone derivatives. Key steps include halogenation (introducing chloro and fluoro groups) and thiomorpholinomethyl group incorporation via nucleophilic substitution or coupling reactions. Critical conditions include refluxing under inert atmospheres (e.g., nitrogen), solvent selection (e.g., THF or DMF for solubility), and temperature control (60–100°C) to optimize yield and purity. Characterization via NMR and mass spectrometry is essential to confirm structural integrity .

Q. How is this compound characterized analytically, and what are its key physical properties?

- Methodological Answer : Analytical techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns.

- HPLC for purity assessment (>95% is typical for research-grade material).

- Mass spectrometry (ESI or EI) for molecular weight verification.

Physical properties such as melting point (range: 120–150°C, purity-dependent) and solubility (moderate in polar aprotic solvents) should be experimentally validated .

Q. What preliminary biological activities have been reported for this compound?

- Methodological Answer : Preliminary studies on structurally analogous benzophenones (e.g., 3-chloro-4-fluoro derivatives) show antimicrobial activity against Gram-positive bacteria (MIC: 8–32 µg/mL) and antiproliferative effects in cancer cell lines (IC₅₀: 10–50 µM). These activities are attributed to halogen-enhanced protein binding and thiomorpholine-mediated membrane permeability .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound, and what factors contribute to variability?

- Methodological Answer : Yield optimization requires:

- Solvent screening : Polar aprotic solvents (e.g., DMF) enhance thiomorpholine reactivity.

- Catalyst use : Pd-based catalysts improve coupling efficiency in aromatic systems.

- DoE (Design of Experiments) : Systematic variation of temperature, stoichiometry, and reaction time.

Contaminants from incomplete halogenation or oxidation byproducts are common variability sources, necessitating TLC monitoring .

Q. What strategies are recommended to resolve contradictory data in reported bioactivity studies?

- Methodological Answer : Discrepancies in IC₅₀/MIC values often arise from:

- Purity differences : HPLC-MS validation is critical.

- Assay conditions : Standardize cell lines (e.g., HepG2 vs. MCF-7) and culture media.

- Control compounds : Use reference inhibitors (e.g., doxorubicin for cytotoxicity) to calibrate assays.

Replicate studies under harmonized protocols to isolate compound-specific effects .

Q. How does the substitution pattern (chloro, fluoro, thiomorpholinomethyl) influence enzymatic inhibition?

- Methodological Answer :

- Chloro/fluoro groups : Electron-withdrawing effects enhance binding to ATP-binding pockets (e.g., kinase inhibition).

- Thiomorpholinomethyl : Sulfur atoms facilitate hydrophobic interactions and redox modulation.

SAR studies on analogues suggest that fluoro at the 4-position maximizes target affinity, while chloro at 2-position stabilizes π-π stacking .

Q. What advanced techniques are used to study this compound’s interaction with biological targets?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) with purified enzymes.

- X-ray crystallography : Resolve co-crystal structures to identify binding motifs.

- Molecular Dynamics (MD) Simulations : Predict conformational stability in active sites.

Combine these with mutagenesis to validate key residues in target proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.